
2-(Trifluoromethyl)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which includes a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)biphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(Trifluoromethyl)biphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but contains a pyridine ring instead of a biphenyl structure.
4-(Trifluoromethyl)-2-biphenylcarboxylic acid: Similar but with the trifluoromethyl group in a different position.
Uniqueness: 2-(Trifluoromethyl)biphenyl-3-carboxylic acid is unique due to its specific trifluoromethyl and carboxylic acid functional groups attached to a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C14H9F3O2 |
|---|---|
Poids moléculaire |
266.21 g/mol |
Nom IUPAC |
3-phenyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(18)19/h1-8H,(H,18,19) |
Clé InChI |
HFMANPWDMFQZEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


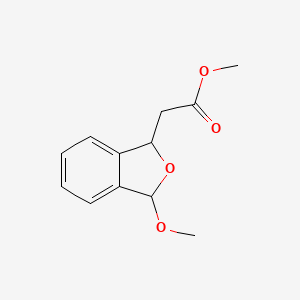
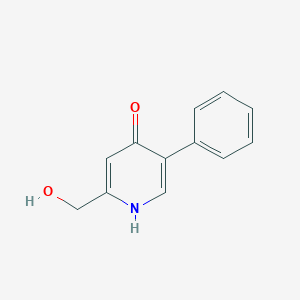
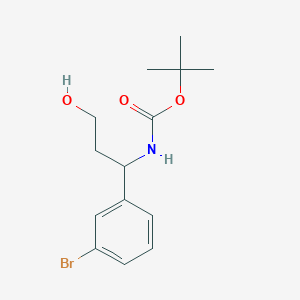
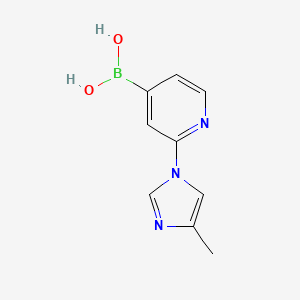
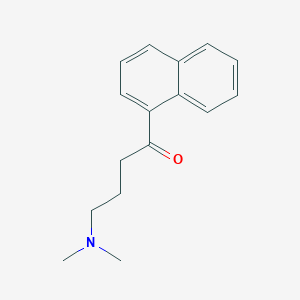
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
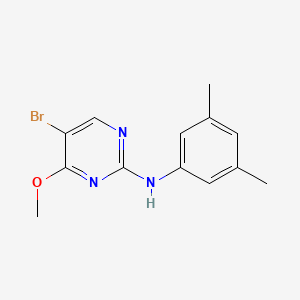

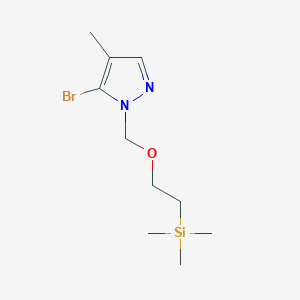
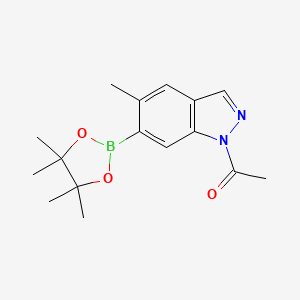
![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)


![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
